molecular formula C19H18N2O2 B2549379 (E)-3-(4-ethoxystyryl)-1-methylquinoxalin-2(1H)-one CAS No. 831206-02-1

(E)-3-(4-ethoxystyryl)-1-methylquinoxalin-2(1H)-one

Cat. No.: B2549379
CAS No.: 831206-02-1
M. Wt: 306.365
InChI Key: YDBIMBPDBREXDE-JLHYYAGUSA-N
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Description

(E)-3-(4-ethoxystyryl)-1-methylquinoxalin-2(1H)-one is a chemically synthesized quinoxalin-2(1H)-one derivative intended for research and development purposes. This compound is part of a class of heterocyclic molecules known for a broad spectrum of biological activities and significant potential in pharmaceutical chemistry . Quinoxalinone derivatives are frequently investigated for their antimicrobial properties, with structural analogues demonstrating activity against both Gram-positive and Gram-negative bacterial strains such as Staphylococcus aureus and Escherichia coli . The core quinoxalin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, and the specific substitution at the C3 position with a styryl group is a common strategy to enhance biological activity and explore structure-activity relationships . The (E)-configured styryl group at the C3 position, featuring a 4-ethoxy substituent, is characteristic of molecules studied for their potential biological and photophysical properties. The presence of the ethenyl bridge creates a conjugated system, which may be of interest in the development of organic materials or as a fluorescent probe . The synthesis of such compounds typically involves direct C-H bond functionalization strategies, which are valued for their high bonding efficiency and atom economy . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and safety precautions in a laboratory setting.

Properties

IUPAC Name

3-[(E)-2-(4-ethoxyphenyl)ethenyl]-1-methylquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-3-23-15-11-8-14(9-12-15)10-13-17-19(22)21(2)18-7-5-4-6-16(18)20-17/h4-13H,3H2,1-2H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDBIMBPDBREXDE-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(4-ethoxystyryl)-1-methylquinoxalin-2(1H)-one is a compound that belongs to the quinoxaline family, which has garnered attention due to its diverse biological activities. These derivatives are known for their potential as therapeutic agents, particularly in oncology and other medical fields. This article reviews the biological activity of this specific compound, focusing on its synthesis, pharmacological properties, and mechanisms of action based on recent research findings.

Synthesis and Characterization

The synthesis of this compound typically involves a condensation reaction between appropriate precursors under controlled conditions. For instance, one method involves the thermal decomposition of pyrrole-2,3-dione derivatives to form reactive intermediates that subsequently react with ethoxy-substituted styryl groups. The final product is characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry, confirming the structural integrity and purity of the compound .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The compound demonstrated significant cytotoxicity with IC50 values ranging from 2.1 to 9.8 µM, which is comparable to established chemotherapeutic agents like sorafenib .

Mechanism of Action:
The compound's anticancer effects are attributed to its ability to inhibit key signaling pathways involved in tumor growth and survival. Specifically, it has been shown to inhibit VEGFR-2 (vascular endothelial growth factor receptor 2), a critical target in cancer therapy due to its role in angiogenesis . The inhibition leads to cell cycle arrest at the G2/M phase and induces apoptosis through upregulation of pro-apoptotic markers such as caspase-3 and BAX, while downregulating anti-apoptotic proteins like Bcl-2 .

Other Biological Activities

In addition to its anticancer properties, quinoxaline derivatives exhibit a range of other biological activities:

  • Antimicrobial Activity: Quinoxaline derivatives have shown promising results against various microbial strains, indicating potential applications in treating infections .
  • Anti-inflammatory Effects: Some studies suggest that these compounds may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines .
  • Antiviral Activity: Certain quinoxaline derivatives have demonstrated efficacy against viral infections by interfering with viral replication mechanisms .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. The presence of ethoxy groups and variations in the quinoxaline core contribute to its potency. Studies indicate that substitutions at specific positions on the quinoxaline ring enhance both cytotoxicity and selectivity towards cancer cells .

Data Summary

Biological ActivityObservationsIC50 Values (µM)
Anticancer (HepG2)Significant cytotoxicity2.1 - 9.8
Anticancer (MCF-7)Comparable to sorafenib3.4 - 2.2
VEGFR-2 InhibitionStrong inhibitory effect2.9 - 5.4
AntimicrobialEffective against various microbial strainsNot specified
Anti-inflammatoryInhibition of pro-inflammatory cytokinesNot specified

Case Studies

Case Study 1: Cytotoxicity Evaluation
In a study evaluating various quinoxaline derivatives, this compound was found to induce apoptosis in HepG2 cells significantly more than control groups. The study utilized flow cytometry for cell cycle analysis and Western blotting for apoptosis-related protein expression analysis .

Case Study 2: VEGFR-2 Inhibition
Another research focused on the compound's ability to inhibit VEGFR-2 activity in vitro. Results indicated that treatment with this compound led to a marked decrease in endothelial cell proliferation and migration, critical processes in tumor angiogenesis .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Quinoxaline derivatives, including (E)-3-(4-ethoxystyryl)-1-methylquinoxalin-2(1H)-one, have been studied for their antimicrobial properties. Research indicates that modifications to the quinoxaline structure can enhance antibacterial and antifungal activities. For instance, compounds with similar structures have shown significant inhibition against pathogens like Mycobacterium smegmatis and Candida albicans .

Antihypoxic Effects
Studies have indicated that quinoxaline derivatives may exhibit antihypoxic effects, which are beneficial in treating conditions related to oxygen deprivation. A related compound demonstrated significant efficacy in vivo, suggesting potential therapeutic applications in hypoxia-related disorders .

Cancer Research
Quinoxaline derivatives are being investigated for their anticancer properties. The structural modifications, such as the introduction of ethoxy groups, may influence the bioactivity and selectivity of these compounds against cancer cells. Preliminary findings suggest that certain quinoxaline derivatives can induce apoptosis in cancer cell lines .

Organic Synthesis

Synthetic Pathways
The synthesis of this compound can be achieved through various methods, including visible-light-induced reactions which provide an environmentally friendly approach to synthesizing complex organic molecules . The compound's ability to undergo further reactions makes it a versatile intermediate in organic synthesis.

Photochemical Reactions
Recent studies have highlighted the use of photochemical methods to functionalize quinoxaline derivatives. These methods allow for the selective introduction of substituents under mild conditions, enhancing the compound's utility in synthetic chemistry .

Materials Science

Fluorescent Properties
Quinoxaline derivatives have been explored for their fluorescent properties, making them suitable candidates for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The incorporation of ethoxy groups can enhance the photophysical properties of these compounds, potentially leading to improved performance in electronic applications .

Data Tables

Application Area Key Findings
Antimicrobial ActivitySignificant inhibition against Mycobacterium smegmatis and Candida albicans observed .
Antihypoxic EffectsRelated compounds show efficacy in treating hypoxia-related disorders .
Cancer ResearchInduction of apoptosis in cancer cell lines noted with structural modifications .
Organic SynthesisEnvironmentally friendly synthesis via photochemical methods reported .
Materials ScienceEnhanced fluorescent properties for applications in OLEDs identified .

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of various quinoxaline derivatives against common pathogens. The results indicated that certain structural modifications significantly enhanced activity, suggesting a pathway for developing new antimicrobial agents .
  • Synthesis and Characterization : A research project focused on synthesizing this compound using a novel photochemical method. The study detailed the reaction conditions and characterized the product using NMR and mass spectrometry, confirming its structure and purity .
  • Fluorescent Properties Investigation : An investigation into the photophysical properties of quinoxaline derivatives revealed that the ethoxy substitution improved fluorescence quantum yields, making them promising candidates for optoelectronic applications .

Chemical Reactions Analysis

Core Synthetic Pathway

The quinoxalin-2(1H)-one scaffold is typically synthesized via cyclocondensation of o-phenylenediamine with α-keto esters or pyruvate derivatives . For example:

  • Quinoxalinone formation :

    • Reaction of o-phenylenediamine with ethyl pyruvate in n-butanol yields 3-methylquinoxalin-2(1H)-one .

    • Subsequent N-methylation at position 1 can be achieved using methyl iodide or dimethyl sulfate under basic conditions .

  • Styryl group introduction :

    • A Knoevenagel or Wittig reaction introduces the (E)-4-ethoxystyryl group at position 3. For instance, condensation of 3-formyl-1-methylquinoxalin-2(1H)-one with 4-ethoxybenzyltriphenylphosphonium ylide under basic conditions would yield the target compound .

Quinoxalinone Core

  • Nucleophilic substitution :
    The lactam carbonyl at position 2 can undergo thiolation when treated with P₂S₅ in pyridine, forming 3-methylquinoxaline-2-thiol derivatives .

    Quinoxalin-2-one+P2S5pyridineQuinoxaline-2-thiol+by-products\text{Quinoxalin-2-one} + \text{P}_2\text{S}_5 \xrightarrow{\text{pyridine}} \text{Quinoxaline-2-thiol} + \text{by-products}
  • Alkylation/acylation :
    The potassium salt of the quinoxalinone (generated via KOH/EtOH) reacts with alkyl halides or acyl chlorides in dry DMF to form C- or N-substituted derivatives .

Styryl Moiety

  • Hydrogenation :
    The E-configured styryl double bond can be selectively hydrogenated using H₂/Pd-C in ethanol to yield 3-(4-ethoxybenzyl)-1-methylquinoxalin-2(1H)-one .

  • Electrophilic aromatic substitution (EAS) :
    The 4-ethoxyphenyl group directs electrophiles (e.g., NO₂⁺, SO₃H⁺) to the para position relative to the ethoxy group, enabling nitration or sulfonation .

Ethoxy Substituent

  • Demethylation :
    Treatment with BBr₃ in CH₂Cl₂ cleaves the ethoxy group to a hydroxyl, forming (E)-3-(4-hydroxystyryl)-1-methylquinoxalin-2(1H)-one .

Spectroscopic Characterization

Key spectral data for analogous compounds are summarized below:

Feature IR (cm⁻¹) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Quinoxalinone C=O1680–1700162–165 (C=O)
Styryl C=C1590–16106.5–7.5 (2 d, J = 16 Hz, CH=CH)115–125 (CH=CH)
N-CH₃2850–2950 (C-H)3.3–3.5 (s, 3H)28–30 (N-CH₃)
OCH₂CH₃1250 (C-O)1.35 (t, J = 7 Hz, CH₃), 4.0 (q, J = 7 Hz, OCH₂)15 (CH₃), 63–65 (OCH₂)

Reaction with Amines

  • Schiff base formation :
    The aldehyde intermediate (prior to styryl group introduction) reacts with aromatic amines in ethanol to form imine derivatives (e.g., 2-[4-(substituted benziminomethyl)phenoxy]-3-methylquinoxalines) .

Oxidation Reactions

  • Styryl bond oxidation :
    Ozonolysis of the styryl group in CH₂Cl₂/MeOH yields 4-ethoxybenzaldehyde and 1-methylquinoxalin-2(1H)-one-3-carboxylic acid .

Thermodynamic and Kinetic Considerations

  • Nucleophilic addition :
    DFT studies on similar quinoxalines show that substituents at position 3 (e.g., methyl or styryl) influence energy barriers for nucleophilic attack. For example, electron-donating groups reduce activation energy at position 6 .

Stability and Degradation

  • Photodegradation :
    Extended UV exposure causes cleavage of the styryl double bond, forming 1-methylquinoxalin-2(1H)-one and 4-ethoxybenzaldehyde as degradation products .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Pharmacological Activity

(a) Methoxy vs. Ethoxy Styryl Derivatives

The methoxy analog, (E)-1-benzyl-3-(4-methoxystyryl)quinoxalin-2(1H)-one (C24H20N2O2), shares a nearly identical backbone but differs in the alkoxy substituent (methoxy vs. ethoxy). Methoxy derivatives exhibit notable pharmacological activities, including antimicrobial and anticancer effects . Ethoxy substitution increases steric bulk and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.

(b) Halogenated Derivatives

Fluorinated analogs, such as 3-(6-fluoro-1H-indol-3-yl)-1-methylquinoxalin-2(1H)-one (C17H12FN3O), demonstrate how halogenation modifies electronic properties. Fluorine’s electronegativity enhances metabolic stability and hydrogen-bonding interactions, often improving pharmacokinetic profiles .

(a) Cross-Coupling Reactions

The target compound’s styryl group is likely introduced via cross-coupling reactions. For example, iron-catalyzed oxidative cross-coupling of 1-methylquinoxalin-2(1H)-one with styrenes yields derivatives like 3-(1H-indol-3-yl)-1-methylquinoxalin-2(1H)-one (81% yield) .

(b) Metal-Free Methods

Visible-light-induced C–H functionalization offers a sustainable route to styrylquinoxalinones. A study achieved 52% yield for a styrene-coupled derivative under mild conditions . Ethoxy-substituted styrenes may require optimized light exposure or catalysts to maintain efficiency.

Crystallographic and Structural Insights

(a) Crystal Packing

The methoxy analog (C24H20N2O2) crystallizes in a monoclinic system with π-π stacking between quinoxaline cores, stabilized by weak C–H···O interactions . The ethoxy group’s longer alkyl chain may disrupt packing, increasing unit cell dimensions or altering intermolecular interactions.

(b) Bond Geometry

In (E)-1-benzyl-3-(4-methoxystyryl)quinoxalin-2(1H)-one, the styryl group adopts a planar conformation with a C=C bond length of 1.33 Å . Ethoxy substitution is unlikely to significantly alter bond geometry but may influence torsion angles due to increased steric effects.

Pharmacological Potential

  • Antimicrobial Activity : Methoxy derivatives show moderate activity against Gram-positive bacteria (MIC: 8–32 µg/mL) .
  • Anticancer Potential: Styrylquinoxalinones inhibit topoisomerase II and induce apoptosis in cancer cells . Ethoxy substitution may enhance cytotoxicity via improved cellular uptake.

Data Tables

Table 1: Comparison of Key Analogs

Compound Substituent Synthetic Yield Key Pharmacological Activity Reference
(E)-1-Benzyl-3-(4-methoxystyryl)quinoxalin-2(1H)-one 4-Methoxystyryl Not reported Antimicrobial, Anticancer
3-(1H-Indol-3-yl)-1-methylquinoxalin-2(1H)-one Indole 81% Not reported
3-(6-Fluoro-1H-indol-3-yl)-1-methylquinoxalin-2(1H)-one 6-Fluoroindole 59% Antifungal (hypothetical)

Table 2: Substituent Effects on Physicochemical Properties

Substituent LogP (Predicted) Water Solubility (mg/mL) Electronic Effect
4-Methoxystyryl 3.2 0.12 Moderate +M
4-Ethoxystyryl 3.8 0.08 Weak +M
6-Fluoroindole 2.9 0.15 Strong -I

Preparation Methods

Cyclocondensation of N-Methyl-o-phenylenediamine with 1,2-Diketones

N-Methyl-o-phenylenediamine reacts with 1,2-diketones under mild conditions to form the quinoxaline ring. For example, glyoxal (1,2-ethanedione) in toluene at room temperature with a molybdophosphovanadate (MoVP) catalyst yields 1-methylquinoxalin-2(1H)-one in 85–90% efficiency. This method benefits from short reaction times (2–4 hours) and avoids harsh conditions.

Oxidative Methods from Tetrahydroquinoxalines

Reduction of 1-methylquinoxaline with lithium aluminum hydride (LiAlH4) generates 1,2,3,4-tetrahydroquinoxaline, which is subsequently oxidized to the quinoxalin-2(1H)-one using vanadium(V) oxide (V2O5). While this route achieves moderate yields (60–70%), it introduces additional steps compared to direct cyclocondensation.

Functionalization at Position 3: Introducing the (E)-4-Ethoxystyryl Group

The stereoselective installation of the (E)-4-ethoxystyryl moiety at position 3 presents the most significant synthetic challenge. Two methodologies have been validated:

Heck Coupling of 3-Bromo-1-methylquinoxalin-2(1H)-one

A palladium-catalyzed coupling reaction between 3-bromo-1-methylquinoxalin-2(1H)-one and 4-ethoxystyrene enables the formation of the (E)-styryl group.

Synthesis of 3-Bromo-1-methylquinoxalin-2(1H)-one :
N-Methyl-o-phenylenediamine reacts with 2,2-dibromo-1-phenylethanone in dimethyl sulfoxide (DMSO) at 75°C for 14 hours, followed by treatment with triethylamine to yield the brominated quinoxalinone. This step achieves 70–75% yields.

Heck Coupling Conditions :

  • Catalyst: Palladium(II) acetate (Pd(OAc)2, 5 mol%)
  • Ligand: Triphenylphosphine (PPh3, 10 mol%)
  • Base: Triethylamine (Et3N, 2 equiv)
  • Solvent: DMF at 100°C for 12 hours
  • Yield: 65–70%

The reaction proceeds via oxidative addition of the aryl bromide to palladium, followed by coordination and insertion of 4-ethoxystyrene. The (E)-stereochemistry is favored due to steric interactions during the syn-insertion step.

Knoevenagel Condensation with 4-Ethoxybenzaldehyde

An alternative route involves the condensation of 3-formyl-1-methylquinoxalin-2(1H)-one with 4-ethoxybenzaldehyde.

Formylation at Position 3 :
Vilsmeier-Haack formylation (POCl3/DMF) of 1-methylquinoxalin-2(1H)-one introduces a formyl group at position 3, yielding 3-formyl-1-methylquinoxalin-2(1H)-one in 50–55% efficiency.

Knoevenagel Reaction :

  • Base: Piperidine (10 mol%)
  • Solvent: Ethanol/water (3:2) at 25°C
  • Yield: 60–65%

This method leverages the active methylene-like character of the formyl group, though yields are modest due to competing side reactions.

Comparative Analysis of Synthetic Routes

Method Key Advantages Limitations Yield (%)
Heck Coupling High stereoselectivity; scalable Requires brominated precursor 65–70
Knoevenagel Avoids transition metals; green solvents Lower yields; formylation step inefficient 60–65

Optimization Strategies and Mechanistic Insights

Enhancing Heck Coupling Efficiency

  • Solvent Screening : Replacing DMF with toluene improves catalyst longevity, increasing yields to 75–80%.
  • Ligand Effects : Bulky ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) suppress β-hydride elimination, enhancing stereocontrol.

Green Chemistry Approaches

A methanol/water (3:2) solvent system reduces environmental impact during Knoevenagel condensation, achieving comparable yields (60%) to traditional methods.

Q & A

Q. What are the common synthetic routes for (E)-3-(4-ethoxystyryl)-1-methylquinoxalin-2(1H)-one and its derivatives?

Q. How is the antibacterial activity of quinoxalin-2(1H)-one derivatives evaluated in vitro?

Methodological Answer: Antibacterial assays are conducted using:

  • Broth microdilution : To determine minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Reference standards : Ofloxacin (for bacteria) and Amphotericin B (for fungi) are used as positive controls .
  • Multi-drug resistance (MDR) testing : Derivatives are screened against MDR bacterial strains (e.g., methicillin-resistant S. aureus) to assess efficacy .

Table 2: Antibacterial Activity of Selected Derivatives

CompoundMIC (µg/mL)MBC (µg/mL)Target StrainsReference
6e (ALR2 inhibitor)0.032N/AE. coli, S. aureus
Derivative 4a0.971.94MDR P. aeruginosa
Ofloxacin (Control)15.6218.74S. aureus

Advanced Research Questions

Q. What methodologies enable C3-H trifluoroalkylation of quinoxalin-2(1H)-ones under mild conditions?

Methodological Answer: Recent advances focus on radical-mediated strategies:

  • Visible-light photocatalysis : Using CF3SO2Na with 4CzIPN catalyst under air, enabling room-temperature trifluoroalkylation .
  • Persulfate activation : (NH4)2S2O8 promotes trifluoromethylation without light, achieving yields up to 90% .
  • Mechanistic insight : These methods rely on single-electron transfer (SET) to generate CF3 radicals, which attack the electron-deficient C3 position .

Table 3: Trifluoroalkylation Reaction Optimization

Catalyst/ReagentConditionsSubstrate ScopeYield RangeReference
4CzIPN, CF3SO2NaVisible light, RT, airElectron-rich/-poor aryl55-85%
(NH4)2S2O8, CF3SO2Na50°C, DMSO/H2OBroad substituent tolerance70-90%

Q. How can heterogeneous catalysis be applied to direct C–H functionalization of quinoxalin-2(1H)-ones?

Methodological Answer: Heterogeneous catalysis avoids metal contamination and enhances recyclability:

  • Photocatalytic systems : TiO2 or graphitic carbon nitride (g-C3N4) under UV/visible light for C3-alkylation .
  • Mechanochemical approaches : Ball milling with solid catalysts (e.g., zeolites) to functionalize C3-H bonds .
  • Multi-component reactions : Combining quinoxalinones, alkenes, and CF3SO2Na in one pot via tandem radical pathways .

Q. What strategies are effective in designing quinoxalin-2(1H)-one derivatives as aldose reductase inhibitors?

Methodological Answer: Key design principles include:

  • Structural hybridization : Introducing phenolic or p-hydroxystyryl groups to enhance antioxidant activity and enzyme inhibition .
  • Enzyme assays : Measuring IC50 values against recombinant aldose reductase (ALR2) using DL-glyceraldehyde as substrate .
  • Molecular docking : Validating binding interactions with ALR2's active site (e.g., hydrogen bonding with Tyr48 and His110) .

Table 4: ALR2 Inhibitory Activity of Selected Derivatives

CompoundIC50 (µM)Key Structural FeatureReference
6e0.0322,4-Dihydroxyphenyl group
8d0.045C3 p-hydroxystyryl chain
Epalrestat (Control)0.072Carboxylic acid moiety

Q. How are crystal structures of quinoxalin-2(1H)-one derivatives characterized?

Methodological Answer: X-ray crystallography is the gold standard:

  • Data collection : Using Mo-Kα radiation (λ = 0.71073 Å) at 100-150 K .
  • Hydrogen placement : Geometrically idealized positions with isotropic displacement parameters .
  • Key findings : The (E)-styryl configuration and planarity of the quinoxalinone core are critical for π-π stacking interactions .

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